molecular formula C6H13NO4S B3418628 2-Morpholinoethanesulfonic acid hydrate CAS No. 1266615-59-1

2-Morpholinoethanesulfonic acid hydrate

Cat. No.: B3418628
CAS No.: 1266615-59-1
M. Wt: 195.24 g/mol
InChI Key: SXGZJKUKBWWHRA-UHFFFAOYSA-N
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Description

2-(N-morpholino)ethanesulfonic acid is a Good's buffer substance, pKa = 6.15 at 20 ℃. It is an organosulfonic acid and a MES. It is a conjugate acid of a 2-(N-morpholino)ethanesulfonate. It is a tautomer of a 2-(N-morpholiniumyl)ethanesulfonate.

Mechanism of Action

Target of Action

MES hydrate primarily targets the pH of biological systems. It acts as a buffering agent, maintaining the pH of the system within a specific range, typically around 5.5 to 6.7 .

Mode of Action

MES hydrate interacts with its targets by donating or accepting protons (H+ ions) to resist changes in pH. This is a common characteristic of buffering agents. Its pKa value of 6.1 at 20°C makes it particularly effective in maintaining physiological pH .

Biochemical Pathways

MES hydrate does not directly participate in biochemical pathways. Instead, it creates an optimal environment for these pathways to occur by maintaining a stable pH. This is crucial as many biochemical reactions are highly sensitive to pH changes .

Pharmacokinetics

Its high solubility in water suggests that it could be rapidly absorbed and distributed if it were to be administered in a biological system.

Result of Action

The primary result of MES hydrate’s action is the maintenance of a stable pH in the biological system. This allows for optimal conditions for various biological and biochemical reactions to occur .

Action Environment

The action of MES hydrate can be influenced by environmental factors such as temperature and concentration. For instance, the pH (and pKa) of the buffer solution changes with concentration and temperature . Moreover, it is highly soluble in water and only weakly binds with certain metal ions, including Ca, Mg, Mn, and Cu (II), which makes it a non-coordinating buffer in chemistry involving metal ions .

Biochemical Analysis

Biochemical Properties

MES monohydrate is a buffering agent used in many biological and biochemical applications . It is also used as a running buffer for denaturing gel electrophoresis . The characteristics of low UV absorptivity, minimal reactivity, stable pH, and solubility in water allow MES monohydrate to be used as a Good’s buffer .

Cellular Effects

It is known that MES monohydrate does not get absorbed through cell membranes , which suggests that it may not directly interact with intracellular components.

Molecular Mechanism

The molecular mechanism of MES monohydrate primarily lies in its buffering capacity. It helps maintain a stable pH environment, which is crucial for various biochemical reactions

Temporal Effects in Laboratory Settings

The stability of MES monohydrate makes it a reliable buffer in various laboratory settings

Metabolic Pathways

MES monohydrate is primarily used as a buffering agent and does not participate in metabolic pathways .

Transport and Distribution

Given that MES monohydrate is not absorbed through cell membranes , it is likely to remain in the extracellular space. Therefore, its distribution within cells and tissues would be limited.

Subcellular Localization

As MES monohydrate does not cross cell membranes , it does not have a specific subcellular localization. It remains in the extracellular environment where it performs its function as a buffer.

Properties

IUPAC Name

2-morpholin-4-ylethanesulfonic acid
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InChI

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)
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InChI Key

SXGZJKUKBWWHRA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
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Related CAS

71119-23-8 (hydrochloride salt)
Record name 2-(N-Morpholino)ethanesulfonic acid
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DSSTOX Substance ID

DTXSID4063454
Record name 4-Morpholineethanesulfonic acid
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Molecular Weight

195.24 g/mol
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Physical Description

Liquid, Colorless solid; [Merck Index] White powder; [Aldrich MSDS]
Record name 4-Morpholineethanesulfonic acid
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CAS No.

4432-31-9, 145224-94-8, 1266615-59-1
Record name 4-Morpholineethanesulfonic acid
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: MES monohydrate acts as a buffering agent in plant tissue culture media. [] Its pKa of 6.15 makes it ideal for maintaining a stable pH range optimal for plant cell growth and development, even when acidic byproducts are released by the plant cells.

A: Yes, research demonstrates that acidifying cell culture media with MES monohydrate can effectively simulate the acidic tumor microenvironment. [] This technique allows researchers to study the impact of acidity on cancer cell behavior, such as drug resistance mechanisms.

A: The Shoemaker-McLean-Pratt (SMP) buffer, traditionally used for determining soil lime requirement, contains hazardous chemicals. Research shows that a newly developed buffer utilizing MES monohydrate, in conjunction with other non-hazardous components, can effectively mimic the SMP buffer. [] This substitution provides a safer alternative for soil analysis, minimizing environmental risks associated with hazardous waste disposal.

A: Yes, MES monohydrate is frequently used in protein crystallography. It appears in crystallization conditions for studying the structure of a hybrid human-porcine factor VIII protein complex and a novel thermostable lipase. [, ] Researchers utilize MES monohydrate to buffer the protein solution during crystallization, ensuring a suitable pH environment for crystal formation.

ANone: While the provided research articles don't delve into the specific structural properties of MES monohydrate that enable its function as a buffer, its zwitterionic nature at a pH close to its pKa allows it to act as a good buffering agent. The morpholine ring provides a stable structure with a tertiary amine group, contributing to its buffering capacity. The sulfonic acid group imparts the acidic character to the molecule.

A: While not explicitly detailed in the provided articles, analytical techniques like titration, NMR spectroscopy, and various chromatographic methods are routinely employed to ascertain the quality, purity, and concentration of MES monohydrate used in research applications. []

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